molecular formula C12H8Cl4Sn B14311180 Dichlorobis(3-chlorophenyl)stannane CAS No. 114439-08-6

Dichlorobis(3-chlorophenyl)stannane

Cat. No.: B14311180
CAS No.: 114439-08-6
M. Wt: 412.7 g/mol
InChI Key: PJZURXYXOCCNBF-UHFFFAOYSA-L
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Description

Dichloro-bis(3-chlorophenyl)stannane is an organotin compound with the chemical formula C12H8Cl4Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro-bis(3-chlorophenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 3-chlorophenylmagnesium bromide (C6H4ClMgBr). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

SnCl4+2C6H4ClMgBrCl2Sn(C6H4Cl)2+2MgBrCl\text{SnCl}_4 + 2 \text{C}_6\text{H}_4\text{ClMgBr} \rightarrow \text{Cl}_2\text{Sn}(\text{C}_6\text{H}_4\text{Cl})_2 + 2 \text{MgBrCl} SnCl4​+2C6​H4​ClMgBr→Cl2​Sn(C6​H4​Cl)2​+2MgBrCl

Industrial Production Methods

Industrial production of dichloro-bis(3-chlorophenyl)stannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dichloro-bis(3-chlorophenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides (SnO2) and other higher oxidation state compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the substituent introduced.

Scientific Research Applications

Dichloro-bis(3-chlorophenyl)stannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of dichloro-bis(3-chlorophenyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodiphenylstannane: Similar structure but without the chlorine atoms on the phenyl rings.

    Tributyltin chloride: Another organotin compound with different alkyl groups attached to the tin atom.

    Tetraphenyltin: Contains four phenyl groups attached to the tin atom.

Uniqueness

Dichloro-bis(3-chlorophenyl)stannane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organotin compounds and contributes to its specific applications and properties.

Properties

CAS No.

114439-08-6

Molecular Formula

C12H8Cl4Sn

Molecular Weight

412.7 g/mol

IUPAC Name

dichloro-bis(3-chlorophenyl)stannane

InChI

InChI=1S/2C6H4Cl.2ClH.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-2,4-5H;2*1H;/q;;;;+2/p-2

InChI Key

PJZURXYXOCCNBF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)Cl)(Cl)Cl)Cl

Origin of Product

United States

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